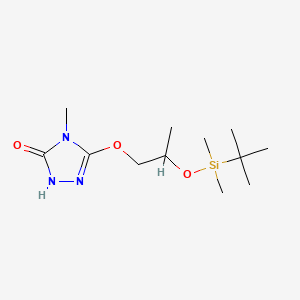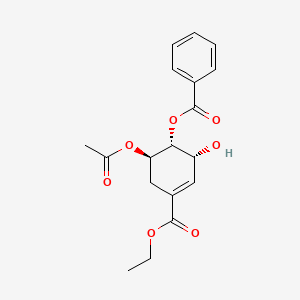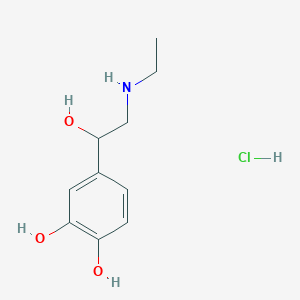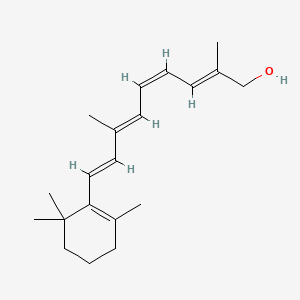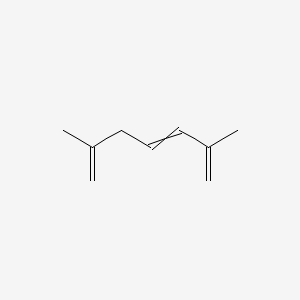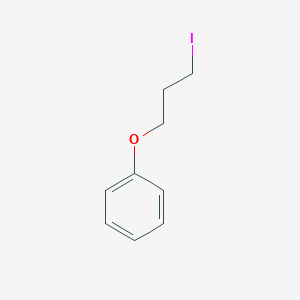
(3-iodopropoxy)Benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodopropoxy)Benzene: is an organic compound characterized by a benzene ring substituted with a 3-iodopropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of benzene with 3-iodopropyl magnesium bromide (Grignard reagent) followed by hydrolysis.
Electrophilic Aromatic Substitution: Another approach is the electrophilic substitution of benzene with 3-iodopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(3-Iodopropoxy)Benzene: undergoes several types of reactions:
Oxidation: The iodopropyl group can be oxidized to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert the iodopropyl group to an alkyl group.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Lewis acids like aluminum chloride (AlCl₃) are typically employed.
Major Products Formed:
Oxidation Products: Iodopropoxybenzene can be converted to iodopropoxybenzene alcohol or carboxylic acid.
Reduction Products: The reduction of iodopropoxybenzene can yield propylbenzene.
Substitution Products: Various substituted benzene derivatives can be formed depending on the electrophile used.
Scientific Research Applications
(3-Iodopropoxy)Benzene: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of iodine-containing compounds in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Iodopropoxy)Benzene exerts its effects depends on the specific application. For example, in pharmaceuticals, it may interact with biological targets through its iodine atom, which can form bonds with certain enzymes or receptors.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The iodine atom can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to receptors, altering their activity and leading to biological effects.
Comparison with Similar Compounds
Iodobenzene
3-Iodopropylbenzene
4-Iodopropoxybenzene
2-Iodopropoxybenzene
Properties
IUPAC Name |
3-iodopropoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKPRCDXDWDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
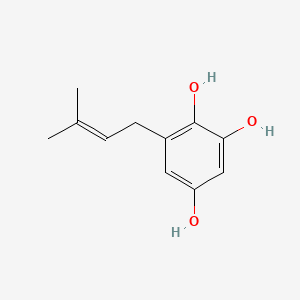
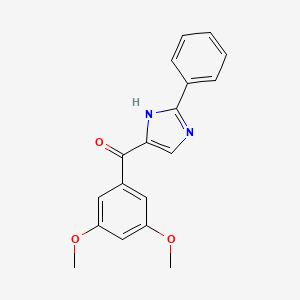
![n-Butyl-2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B15354238.png)
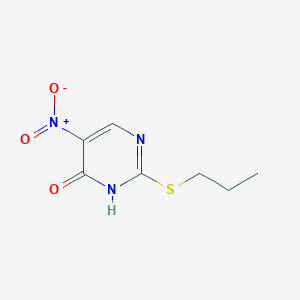
![N-[6-(2,4-dichlorophenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B15354249.png)
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)
![7-Bromo-4-methoxythieno[3,2-c]pyridine](/img/structure/B15354262.png)
![4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine](/img/structure/B15354264.png)
